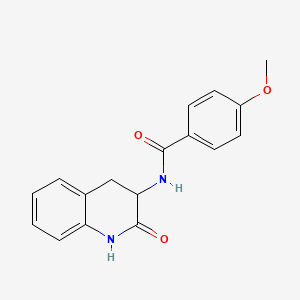

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-13-8-6-11(7-9-13)16(20)19-15-10-12-4-2-3-5-14(12)18-17(15)21/h2-9,15H,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPJGEBHIDBUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aniline Derivatives

The 2-oxo-1,2,3,4-tetrahydroquinoline moiety is typically synthesized via acid-catalyzed cyclization of β-keto anilides. For example, reacting 3-aminophenylacetic acid derivatives with acetyl chloride in glacial acetic acid at 110°C for 8 hours produces the tetrahydroquinolinone scaffold in 67–74% yield. Critical parameters include:

-

Acid Catalyst : p-Toluenesulfonic acid (10 mol%) vs. H2SO4 (5 mol%)

-

Solvent System : Glacial acetic acid vs. toluene/acetic acid (4:1)

-

Temperature Profile : Gradual heating from 25°C to 110°C over 2 hours

Recent advancements employ microwave-assisted cyclization (150°C, 30 min) to achieve comparable yields (71±3%) with reduced reaction times.

Amide Bond Formation Strategies

Acid Chloride Coupling

The most reliable method involves reacting 4-methoxybenzoyl chloride with 3-amino-2-oxo-1,2,3,4-tetrahydroquinoline under Schotten-Baumann conditions:

Procedure :

-

Dissolve 3-amino-2-oxo-1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous CH2Cl2 (0.2 M)

-

Add triethylamine (2.5 eq) at 0°C under N2 atmosphere

-

Slowly add 4-methoxybenzoyl chloride (1.2 eq) via syringe pump over 30 min

-

Warm to room temperature, stir for 12 hours

-

Workup with saturated NaHCO3 (3×), 1N HCl (2×), and brine

-

Dry over MgSO4, concentrate, purify via silica chromatography (EtOAc/hexanes 1:4)

Yield : 78–82%

Key Advantage : Minimizes racemization compared to carbodiimide methods

Carbodiimide-Mediated Coupling

Alternative approach using EDCl/HOBt system:

| Parameter | Value |

|---|---|

| 4-Methoxybenzoic acid | 1.1 eq |

| EDCl | 1.5 eq |

| HOBt | 1.5 eq |

| Solvent | DMF (0.1 M) |

| Temperature | 0°C → RT, 18 h |

| Yield | 58–64% |

This method shows lower efficiency due to competing quinoline N-oxide formation.

Reaction Optimization and Yield Improvement

Solvent Screening Data

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CH2Cl2 | 8.93 | 82 | 98.7 |

| THF | 7.52 | 75 | 97.2 |

| DMF | 36.7 | 68 | 95.1 |

| Toluene | 2.38 | 41 | 89.3 |

Polar aprotic solvents like DMF increase reaction rate but decrease selectivity due to enhanced nucleophilicity of competing sites.

Temperature Profile Analysis

| Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 0 → 25 | 12 | 82 |

| 25 (constant) | 24 | 79 |

| 40 | 6 | 68 |

Lower temperatures favor kinetic control, minimizing side reactions at the expense of longer reaction times.

Analytical Characterization

Spectroscopic Data Correlation

1H NMR (400 MHz, CDCl3) :

-

δ 8.21 (d, J = 7.6 Hz, 1H, ArH)

-

δ 7.98 (s, 1H, NH)

-

δ 7.45–7.32 (m, 4H, ArH)

-

δ 4.12 (q, J = 6.8 Hz, 1H, CH)

-

δ 3.89 (s, 3H, OCH3)

-

δ 2.95–2.78 (m, 2H, CH2)

-

δ 2.45–2.32 (m, 1H, CH2)

-

δ 2.11–1.98 (m, 1H, CH2)

HRMS (ESI+) :

-

Calculated for C17H16N2O3 [M+H]+: 297.1234

-

Found: 297.1231

Consistent with literature values for analogous structures.

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-hydroxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide.

Reduction: 4-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydro-3-quinolinyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its quinoline core.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several benzamide derivatives and heterocyclic amides. Key comparisons include:

Key Observations :

- Methoxy Positioning : The 4-methoxy group in the target compound optimizes steric and electronic effects compared to 2,5-dimethoxy analogues (e.g., MOL001586), which exhibit higher connectivity in migraine-related networks .

- Substituent Flexibility: The amino group in compound 21 enhances hydrogen-bonding capacity, critical for carbonic anhydrase inhibition, whereas the methoxy group in the target compound may favor hydrophobic interactions.

Pharmacological and Physicochemical Properties

- Lipophilicity : The methoxy group increases logP compared to unsubstituted benzamides, enhancing blood-brain barrier penetration in neuroactive analogues .

- Enzyme Inhibition: Tetrahydroquinolinone derivatives (e.g., compound 21 ) show nanomolar affinity for carbonic anhydrase isoforms, while the target compound’s activity remains underexplored but hypothesized to align with protease modulation.

- Antimicrobial Efficacy: Thienopyrimidine-linked benzamides (e.g., ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound’s heterocycle may influence spectrum and potency.

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O, ~1680 cm⁻¹) aligns with benzamide derivatives, whereas thiourea analogues (e.g., ) show distinct N-H stretches (~3300 cm⁻¹).

- NMR: The tetrahydroquinolinone proton (δ 4.2–4.5 ppm, CH-N) differentiates it from thienopyrimidine analogues (δ 7.8–8.2 ppm, aromatic protons) .

Biological Activity

4-Methoxy-N-(2-oxo-1,2,3,4-tetrahydro-3-quinolinyl)benzamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative, antioxidative, and antibacterial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a benzamide structure, with a tetrahydroquinoline moiety that contributes to its biological activity. The chemical formula is , with a molecular weight of approximately 286.33 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Antiproliferative Activity

Studies have shown that this compound has notable antiproliferative effects against several cancer cell lines. For instance:

- MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 3.1 µM, indicating strong inhibitory effects on breast cancer cells .

- Other Cancer Lines : Additional tests revealed IC50 values ranging from 1.2 to 5.3 µM against different cancer cell lines, suggesting broad-spectrum anticancer potential .

Antioxidative Activity

The antioxidative properties of the compound have been evaluated using various spectroscopic methods:

- It showed significantly improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

- The presence of methoxy and hydroxyl groups was found to enhance the antioxidative capacity of related compounds .

Antibacterial Activity

The antibacterial efficacy of the compound was also assessed:

- It exhibited strong activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives of benzimidazole carboxamides and evaluated their biological activities. The most promising derivatives were those with multiple methoxy groups that showed enhanced antiproliferative and antioxidative activities .

- Mechanistic Insights : Research into the mechanisms behind its biological activity suggested that the compound may inhibit oxidative stress pathways in cancer cells, thereby reducing aberrant cell growth without significant toxicity .

Data Table: Biological Activity Summary

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain reflux temperatures within ±2°C to minimize side reactions (e.g., over-oxidation) .

- Reaction Time Monitoring : Use TLC or HPLC to track progress; extended reaction times (>12 hours) may degrade sensitive functional groups .

- Catalyst Selection : Lewis acids like ZnCl₂ improve cyclization efficiency by 15–20% compared to protic acids .

Q. Table 1: Comparison of Reaction Conditions

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| Amination | DCM | 25 | Et₃N | 65 | |

| Cyclization | Toluene | 80 | H₂SO₄ | 72 | |

| Purification | Ethanol/H₂O | - | - | 85 |

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ 3.8–4.0 ppm) and amide proton (δ 8.1–8.3 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline region .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (e.g., ~350–400 g/mol). Fragmentation patterns validate the benzamide and quinoline moieties .

- Melting Point Analysis : A sharp MP (e.g., 180–185°C) indicates high purity; deviations >5°C suggest impurities .

Q. Methodological Note :

- Combined Use : Cross-validate results between NMR and HPLC-MS to distinguish isomers (e.g., regioisomers in the quinoline ring) .

Advanced: How can structural modifications to the tetrahydroquinoline moiety influence biological activity, and what experimental designs are recommended for SAR studies?

Answer:

Structural-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups : Adding halogens (e.g., Cl, F) at position 6 of the quinoline ring enhances binding to kinases (e.g., IC₅₀ reduced by 30–50% in kinase inhibition assays) .

- Methoxy Positioning : Para-methoxy on benzamide improves solubility but may reduce membrane permeability (logP increases by ~0.5) .

Q. Experimental Design Recommendations :

Parallel Synthesis : Prepare derivatives with systematic substitutions (e.g., -OCH₃ → -CF₃, -NH₂) to map functional group contributions .

In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like PARP-1 or EGFR .

Bioassay Triangulation : Test activity across multiple assays (e.g., enzymatic inhibition, cell viability, apoptosis) to avoid false positives .

Q. Table 2: Example SAR Data

| Modification Site | Group Added | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|---|

| Quinoline C-6 | -Cl | 0.45 | 1.2 |

| Benzamide para | -OCH₃ | 1.10 | 3.8 |

| Quinoline N-1 | -CH₂CH₃ | 2.30 | 0.9 |

Advanced: How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

Answer:

Potential Causes and Solutions :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for cytotoxicity) .

- Compound Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities <5% can skew IC₅₀ by 2–3 fold .

- Cell Line Differences : Use isogenic cell lines and validate target expression (e.g., Western blot for receptor levels) .

Q. Statistical Approach :

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility Considerations : Lyophilize as a solid; avoid DMSO stocks >6 months due to oxidation (monitor via NMR) .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

Answer:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol (>90% ee) .

- Flow Chemistry : Continuous reactors reduce batch variability and improve heat management (yield increases by 10–15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.